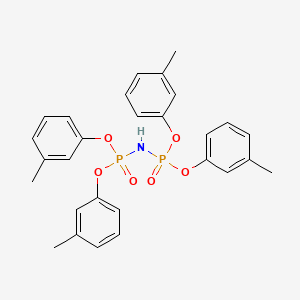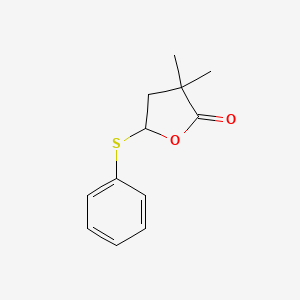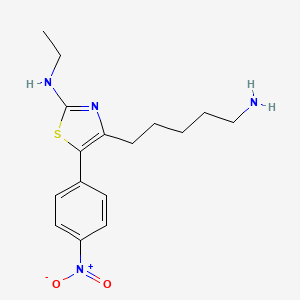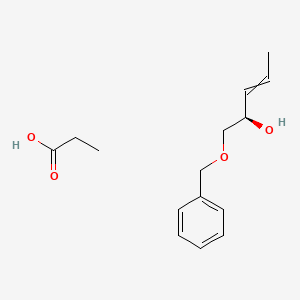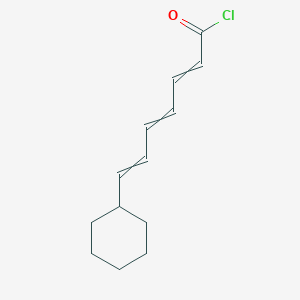
7-Cyclohexylhepta-2,4,6-trienoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexylhepta-2,4,6-trienoyl chloride typically involves the reaction of cyclohexylmagnesium bromide with hepta-2,4,6-trienoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The starting materials are often sourced in bulk, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
7-Cyclohexylhepta-2,4,6-trienoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The trienoyl moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while addition of hydrogen halides would result in the formation of halogenated derivatives.
科学的研究の応用
7-Cyclohexylhepta-2,4,6-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 7-Cyclohexylhepta-2,4,6-trienoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexenylheptatrienoyl chloride: This compound is structurally similar but lacks the cyclohexyl group.
Heptatrienoyl chloride: A simpler compound that does not contain the cyclohexyl moiety.
Cyclohexyl derivatives: Other compounds with a cyclohexyl group attached to different functional groups.
Uniqueness
7-Cyclohexylhepta-2,4,6-trienoyl chloride is unique due to the presence of both the cyclohexyl group and the heptatrienoyl chloride moiety. This combination of structural features imparts distinctive chemical properties, making it valuable for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.
特性
CAS番号 |
175552-86-0 |
|---|---|
分子式 |
C13H17ClO |
分子量 |
224.72 g/mol |
IUPAC名 |
7-cyclohexylhepta-2,4,6-trienoyl chloride |
InChI |
InChI=1S/C13H17ClO/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-2,4,7-8,11-12H,3,5-6,9-10H2 |
InChIキー |
ILPCTZUZMIRUSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
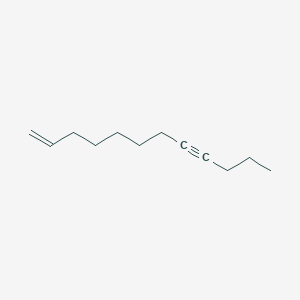
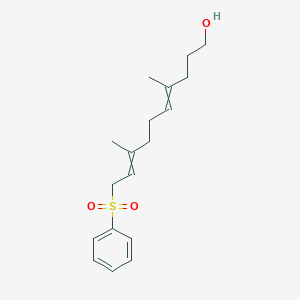
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)

![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
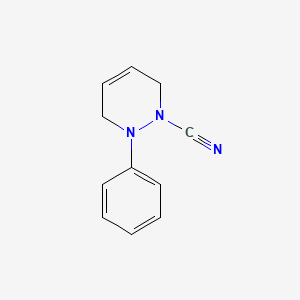
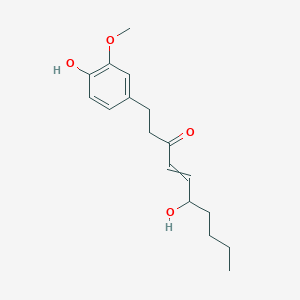
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
